2-((Pyridin-2-ylmethyl)amino)nicotinonitrile
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Overview
Description
2-((Pyridin-2-ylmethyl)amino)nicotinonitrile is an organic compound with the molecular formula C12H10N4. It is a derivative of nicotinonitrile and contains both pyridine and amino groups, making it a versatile compound in various chemical reactions and applications .
Mechanism of Action
Target of Action
Similar compounds have been known to target various receptors and enzymes .
Mode of Action
Similar compounds have been known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, such as signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular level, such as modulation of enzyme activity, alteration of receptor signaling, and induction or inhibition of cell proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to certain enzymes, potentially inhibiting their activity. This compound can also interact with proteins involved in cell signaling pathways, thereby modulating their function. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
The effects of 2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it can modulate metabolic pathways, affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating cell signaling pathways and enhancing cellular function. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. This compound can affect the levels of various metabolites, thereby influencing the overall metabolic flux within the cell. Understanding these metabolic pathways is essential for determining the compound’s potential therapeutic applications and its effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall efficacy and potential side effects .
Subcellular Localization
2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles. This subcellular localization is essential for its interaction with target biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-2-ylmethyl)amino)nicotinonitrile typically involves the reaction of nicotinonitrile with pyridin-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((Pyridin-2-ylmethyl)amino)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted nicotinonitrile derivatives .
Scientific Research Applications
2-((Pyridin-2-ylmethyl)amino)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-((Pyridin-3-ylmethyl)amino)nicotinonitrile
- 2-((Pyridin-4-ylmethyl)amino)nicotinonitrile
- 2-((Pyridin-2-ylmethyl)amino)benzonitrile
Uniqueness
2-((Pyridin-2-ylmethyl)amino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(pyridin-2-ylmethylamino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-8-10-4-3-7-15-12(10)16-9-11-5-1-2-6-14-11/h1-7H,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBZPJBPRARRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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